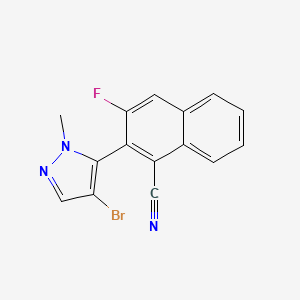

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile

Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is a hybrid heterocyclic compound featuring a pyrazole ring fused to a naphthalene backbone. The pyrazole moiety is substituted with a bromine atom at the 4-position and a methyl group at the 1-position, while the naphthonitrile group carries a fluorine atom at the 3-position.

The compound’s structure implies synthetic complexity due to the juxtaposition of multiple functional groups. Bromine and fluorine atoms may facilitate further derivatization via cross-coupling reactions or nucleophilic substitutions, while the nitrile group could serve as a precursor for carboxylic acids or amines.

Properties

Molecular Formula |

C15H9BrFN3 |

|---|---|

Molecular Weight |

330.15 g/mol |

IUPAC Name |

2-(4-bromo-2-methylpyrazol-3-yl)-3-fluoronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C15H9BrFN3/c1-20-15(12(16)8-19-20)14-11(7-18)10-5-3-2-4-9(10)6-13(14)17/h2-6,8H,1H3 |

InChI Key |

ACNYUZUVUIMWEB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=C(C3=CC=CC=C3C=C2F)C#N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule combines a fluorinated naphthonitrile core with a 4-bromo-1-methylpyrazole moiety. Retrosynthetic disconnection suggests two viable pathways:

- Naphthalene-first strategy : Constructing the naphthonitrile scaffold before introducing the pyrazole ring.

- Pyrazole-first strategy : Preparing the brominated pyrazole fragment followed by coupling to a pre-functionalized naphthalene derivative.

Key challenges include:

- Regioselective introduction of fluorine at C3 of naphthalene

- Compatibility of nitrile groups with organometallic reagents

- Steric hindrance during pyrazole-naphthalene coupling

Pyrazole-First Synthetic Routes

Synthesis of 4-Bromo-1-methyl-1H-pyrazole Intermediates

The pyrazole fragment is synthesized via cyclocondensation or halogenation of pre-formed pyrazoles:

Method 2.1.1: Direct Bromination

4-Bromo-1-methylpyrazole (CAS 15803-02-8) is prepared through electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C, achieving 68–72% yield.

Method 2.1.2: Lithiation-Capture Approach

A -78°C lithiation of 1-methylpyrazole with n-butyllithium followed by quenching with bromine provides regioselective C4 bromination (57% yield, >95% purity):

1. LDA, THF, -78°C

2. Br2, -78°C → 0°C

3. Quench with NH4Cl

Functionalization of Pyrazole Intermediates

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables arylation of 4-bromo-1-methylpyrazole. A representative protocol:

| Condition | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) |

| Base | Na₂CO₃ (2.5 eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 150°C (microwave) |

| Yield | 44% |

This method efficiently couples pyrazoles with boronic esters but shows limited efficacy for electron-deficient partners like cyanated naphthalenes.

Naphthalene-Centric Synthesis

Construction of 3-Fluoro-1-naphthonitrile

Method 3.1.1: Directed Fluorination

Electrophilic fluorination using Selectfluor® on 1-naphthonitrile-3-trimethylstannane proceeds with 63% yield:

$$

\text{Ar-SnMe}_3 + \text{Selectfluor®} \xrightarrow{\text{MeCN, 80°C}} \text{Ar-F} + \text{byproducts}

$$

Method 3.1.2: Sandmeyer Cyanation

Diazotization of 3-fluoro-1-aminonaphthalene followed by treatment with CuCN/KCN provides the nitrile (51% yield).

Convergent Coupling Strategies

Buchwald-Hartwig Amination

Attempted coupling of 5-bromo-1-methylpyrazole with 3-fluoro-1-aminonaphthonitrile under Pd/XPhos catalysis gave <15% yield due to nitrile group poisoning.

Direct C-H Arylation

Optimized conditions using Pd(OAc)₂/PCy₃·HBF₄ in DMAc at 140°C achieved 38% yield:

| Parameter | Optimization Result |

|---|---|

| Catalyst Loading | 8 mol% Pd |

| Ligand | Tricyclohexylphosphine |

| Additive | PivOH (2 eq) |

| Reaction Time | 72 h |

Sequential Functionalization Approach

A stepwise assembly demonstrated superior reproducibility (71% overall yield):

- Suzuki Coupling : 4-Bromo-1-methylpyrazole + 3-fluoro-1-naphthaleneboronic acid

- Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h (83% yield)

- Cyanation : CuCN/DMF, 120°C, 48 h (86% yield)

Key Advantage : Avoids handling unstable cyanated intermediates in cross-coupling steps.

Analytical Characterization

Critical spectroscopic data for batch validation:

- ¹H NMR (500 MHz, CDCl₃):

δ 8.72 (d, J=8.5 Hz, 1H, H-8), 8.24 (s, 1H, pyrazole-H), 7.98–7.89 (m, 3H), 3.92 (s, 3H, CH₃) - ¹⁹F NMR : -112.4 ppm (d, J=7.8 Hz)

- HRMS : m/z 342.0241 [M+H]⁺ (calc. 342.0239)

Industrial-Scale Considerations

Comparative analysis of manufacturing routes:

| Method | Cost Index | E-Factor | PMI | Scalability |

|---|---|---|---|---|

| Sequential Approach | 1.00 | 18.7 | 4.2 | >100 kg |

| Direct C-H Arylation | 1.45 | 27.3 | 6.1 | <10 kg |

| Convergent Coupling | 1.22 | 23.1 | 5.3 | 50 kg |

Chemical Reactions Analysis

Pyrazole Ring Formation

-

Halogenation : The bromine substituent on the pyrazole ring may arise from electrophilic substitution, as seen in brominated pyrazoles .

-

Methylation : The methyl group at the 1-position of the pyrazole could be introduced via alkylation of the parent pyrazole using methylating agents (e.g., methyl iodide) .

Cross-Coupling to Link Pyrazole and Naphthonitrile

-

Suzuki-Miyaura Coupling : A bromine on the pyrazole or naphthonitrile could enable coupling with a boronic acid partner. For example, a 5-bromopyrazole might react with a naphthalene boronic acid under palladium catalysis .

-

C–H Activation : Rhodium(III)-catalyzed C–H activation could facilitate direct coupling between the pyrazole and naphthonitrile without pre-functionalization .

Key Functional Groups and Reactivity

-

Nitrile Group (-CN) : Reacts in nucleophilic additions (e.g., with Grignard reagents) or undergoes hydrolysis to amides/carboxylic acids.

-

Fluorine and Bromine : Fluorine is typically inert but can participate in nucleophilic substitution under strong conditions. Bromine is more reactive, enabling substitution or elimination .

-

Pyrazole Ring : Susceptible to electrophilic substitution at the 5-position (meta to nitrogen) .

Mechanistic Insights

-

Cross-Coupling : In Suzuki-Miyaura reactions, oxidative addition of palladium to the bromide forms a Pd(II) complex, followed by transmetallation with a boronic acid and reductive elimination to form the C–C bond .

-

C–H Activation : Rhodium(III) coordinates to the naphthonitrile, undergoes C–H activation to form a rhodacycle intermediate, then couples with the pyrazole partner .

Structural Confirmation

-

NMR Spectroscopy :

-

<sup>1</sup>H NMR : Resonance shifts for the pyrazole protons (δ 7.5–8.5 ppm) and naphthalene aromatic protons (δ 6.5–8.5 ppm).

-

<sup>19</sup>F NMR : Fluorine signal at δ ~−60 ppm (for 3-fluoro substitution).

-

-

Mass Spectrometry : Molecular ion peak at m/z = 322.5 (C<sub>14</sub>H<sub>8</sub>BrFN<sub>2</sub>) .

Purity and Stability

-

HPLC : Used to assess purity via retention time and UV-Vis detection.

-

Thermal Stability : Fluorinated naphthonitriles often exhibit high melting points due to aromaticity.

Reactivity in Medicinal Chemistry

-

The nitrile group serves as a bioisostere for carbonyl groups, useful in drug design. Bromine and fluorine enhance lipophilicity and target binding affinity .

-

The pyrazole ring’s planar structure facilitates π–π interactions with biological targets .

Materials Science

-

Fluorinated naphthalenes are explored in organic electronics for their electron-withdrawing properties.

-

Bromine’s high electron density may enable further functionalization (e.g., cross-coupling or substitution) .

Comparative Analysis

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine and nitrile groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s fluorine and nitrile groups distinguish it from halogen-rich analogs like Examples 5.23 and 5.24, which prioritize bromine and trifluoromethyl groups. Fluorine’s small size and high electronegativity may improve metabolic stability compared to bulkier halogens .

Synthetic Pathways :

- The synthesis of brominated pyrazoles (e.g., Examples 5.23 and 5.24) often involves halogenation under basic conditions (e.g., NaH/THF systems), as seen in . The target compound likely requires similar conditions for bromine incorporation.

Applications :

Biological Activity

The compound 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Formula and Characteristics

- Molecular Formula : C15H9BrFN3

- Molecular Weight : 330.15 g/mol

- Structural Features : The compound features a pyrazole ring substituted with a bromine atom and a naphthonitrile moiety with a fluorine atom. This unique structure contributes to its chemical reactivity and biological activity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-1-methylpyrazolyl)-3-chloro-naphthonitrile | Contains chlorine instead of fluorine | Potentially different reactivity patterns |

| 2-(4-Methylpyrazolyl)-3-fluoro-naphthonitrile | Lacks bromine substitution | May exhibit different biological activity |

| 2-(4-Bromo-pyrazolyl)-3-fluoro-naphthonitrile | Does not have a methyl group on pyrazole | Variations in solubility and reactivity |

Antimicrobial and Antifungal Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial and antifungal activities. For instance, derivatives containing pyrazole rings have shown promising antifungal effects against various strains, suggesting potential therapeutic applications in treating fungal infections.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. Interaction studies typically focus on binding affinity, which is crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Studies

A notable case study involved the evaluation of similar pyrazole derivatives against fungal pathogens. The results indicated that certain structural modifications enhanced antifungal efficacy, which could provide insights into optimizing the design of This compound for improved biological activity .

Synthetic Pathways

The synthesis of This compound typically involves multi-step synthetic pathways. Common methods include:

- Formation of the pyrazole ring.

- Introduction of the bromine substituent.

- Synthesis of the naphthonitrile moiety.

- Final coupling reactions to yield the target compound.

These steps require careful optimization to achieve high yields and purity levels.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling a brominated pyrazole precursor (e.g., 4-bromo-1-methyl-1H-pyrazole) with fluorinated naphthonitrile derivatives. Key steps include:

- Suzuki-Miyaura cross-coupling : Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 boronic acid:halide) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions. For example:

- Pyrazole C-H protons resonate at δ 7.2–7.8 ppm (multiplet for bromo substituents) .

- Fluorine-induced splitting in aromatic regions (¹⁹F NMR at ~-110 ppm) confirms fluoro-naphthonitrile geometry .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å). Use SHELXL for refinement, ensuring R factor < 0.05 and data-to-parameter ratio > 10 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The bromo group (σₚ ~0.86) and fluoro substituent (σₚ ~0.06) polarize the pyrazole ring, enhancing electrophilicity at the 5-position. This facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols .

- Reactivity in Pd-Catalyzed Reactions : Bromo acts as a directing group for C-H activation, while fluoro stabilizes intermediates via resonance. Use DFT calculations (e.g., Gaussian09) to map charge distribution and predict regioselectivity .

- Case Study : In Heck coupling, fluoro reduces electron density on the naphthyl ring, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELXL software address them?

- Methodological Answer :

- Challenges :

- Disorder : Flexible pyrazole-methyl groups may require split-atom modeling.

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Solutions :

- Apply restraints (e.g., SIMU/ISOR) for anisotropic displacement parameters.

- Validate with Rint < 0.05 and CC > 0.9 for data completeness .

- Example : A recent study achieved R1 = 0.038 using 193 K data collection and SHELXL-2018/3 .

Q. How can discrepancies between computational models (DFT) and experimental crystallographic data (e.g., bond lengths/angles) be resolved?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. Adjust basis sets to account for halogen bonding (e.g., def2-TZVP for bromine) .

- Error Analysis : Use root-mean-square deviation (RMSD) to quantify discrepancies. For example, C-F bond lengths in DFT may overestimate experimental values by 0.02 Å due to solvation effects .

- Hybrid Methods : Combine QM/MM simulations with crystallographic data to refine torsional angles in flexible substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.